molecular formula C7H6F3NO2 B13976627 2-(2,2,2-Trifluoroethoxy)pyridin-4-ol

2-(2,2,2-Trifluoroethoxy)pyridin-4-ol

Cat. No.: B13976627
M. Wt: 193.12 g/mol
InChI Key: WXZNWHCAHSPBNA-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)pyridin-4-ol is an organic compound that features a pyridine ring substituted with a trifluoroethoxy group at the 2-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)pyridin-4-ol typically involves the reaction of 4-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)pyridin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(2,2,2-trifluoroethoxy)pyridine-4-one, while reduction can produce 2-(2,2,2-trifluoroethoxy)pyridin-4-amine .

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)pyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby modulating their activity and providing therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoroethoxy)pyridin-4-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

2-(2,2,2-trifluoroethoxy)-1H-pyridin-4-one

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)4-13-6-3-5(12)1-2-11-6/h1-3H,4H2,(H,11,12)

InChI Key

WXZNWHCAHSPBNA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=CC1=O)OCC(F)(F)F

Origin of Product

United States

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